Ganetespib

Overview

Description

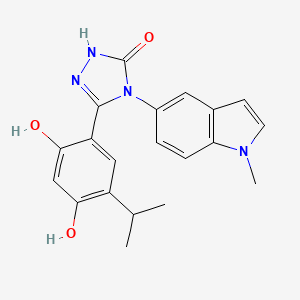

Ganetespib is a potent second-generation inhibitor of heat-shock protein 90 (Hsp90), structurally consisting of a resorcinol moiety and a triazolone core . It has shown robust anticancer activity against a broad variety of tumor cell lines, where exposure resulted in the degradation of many well-known Hsp90 client proteins . This compound is currently under investigation for the treatment of various cancers, including breast cancer, small cell lung cancer, acute myeloid leukemia, and myelodysplastic syndrome .

Preparation Methods

Ganetespib is synthesized through a series of chemical reactions involving the formation of a resorcinol-containing triazolone compound. The synthetic route typically involves the use of dimethyl sulfoxide (DMSO) as a solvent and various reagents to achieve the desired chemical structure . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ganetespib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

Ganetespib has a wide range of scientific research applications, particularly in the field of cancer therapy. It has shown promise in preclinical tests against various cancers, including lung cancer, prostate cancer, and leukemia . This compound has been found to cause apoptosis and growth arrest in cancer cells, making it a potential candidate for cancer treatment . Additionally, this compound is being tested in phase II clinical trials as a first-line therapy for metastatic breast cancer . Beyond cancer therapy, this compound’s ability to inhibit Hsp90 makes it a valuable tool for studying the role of heat-shock proteins in various biological processes .

Mechanism of Action

Ganetespib exerts its action by binding to the ATP pocket in the N-terminus of Hsp90, leading to the down-regulation of Hsp90 client protein levels . This inhibition results in the degradation of client proteins that are essential for cancer cell survival and proliferation . The molecular targets and pathways involved include the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways, which are critical for cell growth, differentiation, and survival .

Comparison with Similar Compounds

Ganetespib is structurally distinct from first-generation Hsp90 inhibitors, such as geldanamycin and its derivatives . Unlike these compounds, this compound is a resorcinolic triazolone inhibitor, which provides it with unique properties and advantages . Similar compounds to this compound include other Hsp90 inhibitors like 17-allylamino-17-demethoxygeldanamycin (17-AAG) and other second-generation inhibitors . This compound has shown greater potency and a superior safety profile compared to these similar compounds .

Biological Activity

Ganetespib is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in the stabilization and function of various oncogenic proteins. The inhibition of HSP90 by this compound has been associated with significant biological activity across multiple cancer types, including melanoma, lung cancer, and breast cancer. This article discusses the mechanisms of action, efficacy, and clinical implications of this compound, supported by case studies and research findings.

This compound exerts its biological effects primarily through the inhibition of HSP90, leading to the degradation of its client proteins. This results in the disruption of multiple signaling pathways critical for tumor growth and survival:

- Inhibition of Oncogenic Signaling : this compound interferes with pathways such as PI3K/Akt and Raf/MEK/ERK, which are essential for cell proliferation and survival. By degrading client proteins like HER2, EGFR, and mutant kinases (e.g., BCR-ABL), this compound effectively reduces tumor cell viability .

- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors. For instance, treatment with this compound resulted in increased levels of p21^Cip1 and p27^Kip1, which are associated with cell cycle regulation .

Preclinical Findings

This compound has demonstrated potent cytotoxicity in various cancer cell lines. Research indicates that it is at least 20-fold more potent than its predecessor, 17-AAG, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range . Notable findings include:

- Melanoma Models : In vitro studies showed that this compound treatment led to significant downregulation of cyclins and CDKs, indicating its potential to halt cell cycle progression .

- Lung Cancer Models : this compound exhibited substantial antitumor activity in xenograft models, leading to tumor regression in several cases .

Clinical Trials

This compound has been evaluated in several clinical trials, showcasing its efficacy as a monotherapy and in combination with other agents:

- Phase II Studies : A multicenter Phase II study involving patients with advanced non-small cell lung cancer (NSCLC) reported promising progression-free survival (PFS) rates. The study highlighted that patients treated with this compound experienced prolonged disease stabilization .

- Combination Therapy : In a randomized Phase III trial assessing this compound combined with docetaxel for advanced adenocarcinoma of the lung, preliminary results indicated improved outcomes compared to docetaxel alone .

Case Study 1: Melanoma

In a study focusing on melanoma patients treated with this compound, significant reductions in tumor size were observed. Patients exhibited increased levels of apoptotic markers post-treatment, correlating with the downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Breast Cancer

A trial evaluating this compound's efficacy in high-risk early-stage breast cancer revealed that patients receiving this compound showed higher pathologic complete response (pCR) rates compared to control groups. Specifically, pCR rates were 38% for triple-negative breast cancer patients treated with this compound versus 22% for controls .

Summary Table of Clinical Findings

| Study Type | Cancer Type | Treatment Regimen | Key Findings |

|---|---|---|---|

| Phase II | NSCLC | This compound Monotherapy | Promising PFS rates; disease stabilization |

| Phase III | Adenocarcinoma | This compound + Docetaxel | Improved outcomes vs. docetaxel alone |

| Neoadjuvant Study | Breast Cancer | This compound + Chemotherapy | Higher pCR rates in triple-negative cohort |

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Ganetespib’s cytotoxic effects in cancer cells?

this compound, an Hsp90 inhibitor, induces apoptosis by destabilizing oncogenic client proteins critical for cancer cell survival. Preclinical studies demonstrate its ability to downregulate signaling pathways (e.g., AKT, ERK) and disrupt cell cycle regulators (e.g., CHK1, p21). For example, in prostate cancer cells, this compound reduced viability with IC50 values ranging from 7 nM (AR-positive VCaP cells) to 77 nM (AR-negative PC3 cells) . Methodologically, researchers should validate target engagement via Western blotting and correlate cytotoxicity with client protein degradation across cell models.

Q. How do experimental models influence the assessment of this compound’s efficacy?

In vitro models reveal dose-dependent cytotoxicity, but translational relevance requires in vivo validation. For instance, HCT 116 colorectal cancer xenografts showed modest tumor growth inhibition with single-agent this compound, while combination therapy with fluoropyrimidines enhanced efficacy . Researchers must standardize models (e.g., cell lines with defined genetic backgrounds, patient-derived xenografts) and monitor pharmacokinetic parameters (e.g., drug half-life, tissue penetration) to ensure reproducibility.

Q. What biomarkers predict sensitivity or resistance to this compound?

KRAS mutation status (e.g., G12V) and HSP90 client protein expression (e.g., HER2, EGFR) may influence response. Phase II trials in colorectal cancer noted stable disease in patients with G12V-mutant KRAS tumors, suggesting genotype-specific effects . Methodologically, integrate genomic profiling (e.g., whole-exome sequencing) with proteomic analyses to identify predictive biomarkers.

Advanced Research Questions

Q. How can contradictions between preclinical and clinical data on this compound be resolved?

While this compound showed potent preclinical activity (e.g., IC50 ≤20 nM in prostate cancer ), Phase II trials in colorectal cancer reported limited clinical responses. This discrepancy may arise from differences in drug exposure, tumor microenvironment, or compensatory pathways. Researchers should use pharmacodynamic biomarkers (e.g., HSP70 induction as a surrogate for Hsp90 inhibition) in clinical trials to validate target engagement .

Q. What combinatorial strategies enhance this compound’s therapeutic index?

Synergy with DNA-damaging agents (e.g., irradiation, fluoropyrimidines) is attributed to this compound’s destabilization of DNA repair proteins (e.g., CHK1). In HCT 116 cells, concurrent this compound and irradiation increased apoptosis 2.5-fold compared to monotherapy . Experimental design should prioritize rational combinations based on mechanistic overlap (e.g., Hsp90 inhibition + PARP inhibitors) and employ factorial experimental designs to quantify synergy.

Q. What methodologies address this compound’s translational challenges, such as toxicity and resistance?

Hepatic toxicity and acquired resistance (e.g., upregulation of HSP70) limit clinical utility. To mitigate these, researchers can:

- Use nanoparticle formulations to improve biodistribution .

- Co-administer HSP70 inhibitors (e.g., JG-98) in resistance models .

- Employ longitudinal circulating tumor DNA (ctDNA) analysis to monitor resistance mechanisms dynamically.

Q. How does this compound’s mechanism differ from first-generation Hsp90 inhibitors like 17-AAG?

this compound exhibits superior potency (e.g., 10-fold lower IC50 in prostate cancer cells vs. 17-AAG ) and avoids hepatotoxicity linked to ansamycin analogs. Mechanistically, it binds the ATPase domain of Hsp90 with higher affinity, leading to faster client protein degradation. Researchers should perform comparative proteomic studies to quantify client protein turnover rates between inhibitors.

Q. Methodological Considerations

- Experimental Design : Use isobologram analysis for combination studies to distinguish additive vs. synergistic effects .

- Data Interpretation : Address variability in cell line responses by including ≥3 biologically independent replicates and normalizing viability assays to baseline ATP levels .

- Translational Gaps : Bridge preclinical findings to clinical trials by incorporating biomarker-driven patient stratification (e.g., HSP90 expression via immunohistochemistry) .

Properties

IUPAC Name |

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQIUULWULRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025663 | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888216-25-9 | |

| Record name | Ganetespib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganetespib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANETESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.